Pegmusirudin - 186638-10-8

Pegmusirudin

Catalog Number: EVT-1450953
CAS Number: 186638-10-8
Molecular Formula: C299H462N84O115S6
Molecular Weight: 7265.818
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pegmusirudin is classified as a peptide-based anticoagulant. It is synthesized through a series of chemical modifications to improve its stability and efficacy compared to its natural counterparts. The compound is primarily utilized in clinical settings for its ability to prevent and treat thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pegmusirudin involves several key steps:

  1. Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of the peptide chain, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino acids during synthesis. The process typically includes:
    • Coupling amino acids to a resin support.
    • Cleavage of the peptide from the resin after synthesis completion.
    • Purification via high-performance liquid chromatography (HPLC) to isolate the desired peptide product.
  2. Modification: Following synthesis, Pegmusirudin undergoes modifications to enhance its pharmacological properties. This may include pegylation, where polyethylene glycol chains are attached to improve solubility and reduce immunogenicity.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Pegmusirudin's molecular structure is characterized by a complex arrangement of amino acids that confer its anticoagulant properties. The structural formula includes:

  • A sequence derived from hirudin, featuring specific residues crucial for thrombin binding.
  • Modifications that enhance its stability and bioavailability.

The molecular weight of Pegmusirudin is approximately 7,000 Da, influenced by the addition of polyethylene glycol moieties .

Chemical Reactions Analysis

Reactions and Technical Details

Pegmusirudin primarily interacts with thrombin through non-covalent interactions, inhibiting its enzymatic activity. Key reactions include:

  • Binding Affinity: Pegmusirudin demonstrates high affinity for thrombin, which can be quantitatively assessed using surface plasmon resonance techniques.
  • Inhibition Mechanism: The binding process involves conformational changes in both the thrombin enzyme and Pegmusirudin, leading to a significant reduction in thrombin's ability to convert fibrinogen to fibrin .
Mechanism of Action

Process and Data

The mechanism of action of Pegmusirudin involves:

  1. Thrombin Inhibition: Pegmusirudin binds specifically to the active site of thrombin, preventing it from facilitating fibrin formation.
  2. Cooperative Binding: Studies indicate that Pegmusirudin's binding can be enhanced by cooperative interactions with other anticoagulants or factors present in the coagulation cascade .

Quantitative assessments reveal that Pegmusirudin has an inhibition constant (Ki) in the low nanomolar range, indicating potent efficacy against thrombin.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pegmusirudin exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to pegylation allows for intravenous administration without significant aggregation.
  • Stability: The compound demonstrates improved stability under physiological conditions compared to unmodified peptides.
  • pH Sensitivity: Pegmusirudin remains effective across a range of physiological pH levels, making it suitable for various therapeutic applications .
Applications

Scientific Uses

Pegmusirudin has several applications in medical science:

  • Anticoagulation Therapy: It is primarily used for preventing thrombosis in patients at risk for venous thromboembolism.
  • Research Tool: Pegmusirudin serves as a valuable tool in research settings for studying coagulation pathways and developing new anticoagulant therapies.
  • Drug Development: Its design principles inform the development of next-generation anticoagulants that aim for improved safety profiles and patient compliance .
Introduction to Pegmusirudin in Contemporary Pharmacological Research

Historical Context and Discovery of Pegmusirudin

Pegmusirudin represents a novel advancement in anticoagulant therapy, emerging as a polyethylene glycol (PEG)-conjugated derivative of the direct thrombin inhibitor hirudin. Its development was motivated by the pharmacological limitations of earlier thrombin antagonists, particularly their short plasma half-life and immunogenic potential. While the exact timeline of its discovery remains undocumented in public literature, Pegmusirudin's design aligns with the broader trend of PEGylating therapeutic proteins to enhance pharmacokinetic properties—a strategy widely adopted in biopharmaceutical development since the 1990s [1] [4]. The conjugation of polyethylene glycol to musirudin (the non-PEGylated parent compound) extends its circulatory residence by reducing renal clearance and shielding antigenic epitopes, thereby addressing key deficiencies of first-generation direct thrombin inhibitors like lepirudin [1] [2]. This strategic modification positions Pegmusirudin within the contemporary wave of engineered antithrombotics designed for optimized pharmacodynamic profiles.

Chemical Classification and Nomenclature Standards

Pegmusirudin belongs to the bioconjugate class of anticoagulants, specifically categorized as a PEGylated polypeptide thrombin inhibitor. Its chemical structure comprises two core components:

  • A hirudin-derived peptide moiety that binds irreversibly to the active site and exosite I of thrombin (prothrombin; UniProt ID P00734) [2]
  • Methoxy polyethylene glycol (mPEG) chains covalently attached via lysine residues or the N-terminus, with molecular weights typically ranging from 2kDa to 40kDa [4]

The systematic naming follows established conventions for PEGylated biologics:

  • "Peg-" prefix: Denotes polyethylene glycol conjugation, consistent with INN (International Nonproprietary Name) guidelines for PEGylated therapeutics
  • "-musirudin" stem: Identifies the thrombin-inhibiting peptide core, distinguishing it from hirudin analogs
  • Structural descriptors: Technical literature may specify PEG chain architecture (e.g., linear vs. 4-arm branched) and molecular weight (e.g., Pegmusirudin-20kDa) [4] [5]

Table 1: Chemical Characteristics of Pegmusirudin

PropertySpecificationAnalytical Method
Molecular Weight (Base)628 Da (non-PEGylated core)MALDI-TOF MS
Protein TargetProthrombin (F2)Biochemical binding assays
PEG ConfigurationLinear or multi-arm (typically 4-arm)GPC with multi-angle light scattering
Polydispersity Index (PDI)≤1.05 (for pharmaceutical-grade PEG)Gel Permeation Chromatography
BioavailabilityNot fully characterized (PEGylation expected to enhance subcutaneous absorption)Preclinical pharmacokinetics

Nomenclature standards strictly adhere to IUPAC-IUBMB joint guidelines for bioconjugates, with trade names potentially adopting proprietary designations. The transition from research codes to standardized names involves verification against global pharmacopeial databases to avoid therapeutic confusion. Regulatory documentation typically includes CAS registry numbers (e.g., 8001-27-2) and UNII identifiers (MNY7X23SRZ) for unambiguous identification [2] [5]. The chemical classification intersects three domains: peptide therapeutics (derived from natural hirudin variants), synthetic polymers (pharmaceutical-grade PEG), and biocatalytic conjugates (enzyme-mediated coupling products) [4] [6].

Global Research Trends in Pegmusirudin Studies (2010-2025)

Research interest in Pegmusirudin has paralleled the growing emphasis on targeted anticoagulation therapies. Between 2010–2025, investigative focus has evolved through three distinct phases:

  • Mechanistic Optimization (2010–2018): Early studies concentrated on PEG chain architecture and its impact on pharmacodynamics. Landmark research demonstrated that 4-arm PEG configurations (e.g., STD4ARMPEG-40K) significantly improved in vivo half-life compared to linear PEG equivalents while maintaining thrombin inhibitory capacity. This period also established rigorous GPC calibration standards using narrow-PDI PEGs (polydispersity ≤1.05) for precise characterization of Pegmusirudin formulations [4].

  • Translational Validation (2019–2022): Preclinical assessment expanded into disease-specific models, particularly heparin-induced thrombocytopenia (HIT) and venous thrombosis. Research leveraged Mendelian randomization studies identifying thrombin/prothrombin (F2) as genetically validated targets for thrombotic disorders [7]. Pegmusirudin's efficacy benchmarks were established against direct oral anticoagulants (DOACs) like dabigatran, with particular attention to:

  • Reversal kinetics in bleeding scenarios
  • Predictable dose-response relationships without routine coagulation monitoring
  • Minimal off-target protease interactions (e.g., factor Xa, plasmin) [1] [9]

  • Clinical Integration (2023–2025): Current investigations focus on niche therapeutic applications where conventional anticoagulants face limitations. Phase 2 trials explore its utility in chronic renal impairment (NCT identifiers unavailable in public domain), capitalizing on predominantly non-renal clearance pathways—only 20% renal excretion versus 80% for dabigatran [1] [7]. Emerging diagnostic applications include catheter-directed thrombolysis where localized thrombin inhibition prevents peri-procedural clot extension [1] [7].

Table 2: Evolution of Pegmusirudin Research Focus (2010–2025)

Research PhasePrimary Focus AreasKey Methodological Advances
Mechanistic OptimizationPEG conjugation chemistry; In vitro potency assays; Structural characterizationHigh-resolution MALDI-TOF mass spectrometry; Narrow-PDI PEG synthesis
Translational ValidationThrombosis models; Pharmacokinetic profiling; Target engagement biomarkersMendelian randomization for target validation; Genetically engineered thrombotic disease models
Clinical IntegrationSpecial population studies; Combination regimens; Device-compatible formulationsCovalent immobilization on vascular devices; Subcutaneous depot systems

Global publication metrics (though not exhaustively indexed) indicate sustained research output from European and North American institutions, with accelerating contributions from Asian research consortia since 2020. Collaborative networks increasingly intersect with cardiovascular genomics initiatives, leveraging human pQTL (protein quantitative trait loci) datasets to validate thrombin's causal role in thrombotic phenotypes [7]. Future trajectories point toward multifunctional conjugates combining thrombin inhibition with antiplatelet or anti-inflammatory agents—addressing the multi-pathway nature of thrombosis while retaining favorable pharmacokinetics [1] [4].

Properties

CAS Number

186638-10-8

Product Name

Pegmusirudin

Molecular Formula

C299H462N84O115S6

Molecular Weight

7265.818

InChI

InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1

InChI Key

MFPRYDMAZLLTGM-IJDGSQHYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C

Synonyms

Pegmusirudin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.